Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-
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Overview
Description
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] is a small molecule that has gained attention in the scientific community due to its various biological activities. This compound has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] is not fully understood. However, studies have suggested that it may inhibit several signaling pathways involved in cancer cell growth and inflammation. It has also been found to modulate the activity of certain enzymes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been shown to have various biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress and inflammation in the brain. It has also been found to modulate the activity of certain enzymes involved in apoptosis and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] in lab experiments is its potential for anti-cancer and anti-inflammatory activity. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-]. One potential area of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research is the investigation of its potential applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] and its potential for therapeutic use.
Synthesis Methods
The synthesis of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] involves the condensation of 2,4,6-trioxo-1,3-dimethyl-1,2,3,6-tetrahydropyrimidine with 2-(methylthio)acetaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
169692-32-4 |
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Product Name |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- |
Molecular Formula |
C16H15N5O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C16H15N5O3S/c1-18-12-11(14(23)19(2)16(18)24)21-13(22)9-6-4-5-7-10(9)20(8-25-3)15(21)17-12/h4-7H,8H2,1-3H3 |
InChI Key |
HWBQFIBPXMXSJA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
synonyms |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- |
Origin of Product |
United States |
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